molecular formula C17H14N4O5S B2742387 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide CAS No. 941979-49-3

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide

Cat. No.: B2742387
CAS No.: 941979-49-3
M. Wt: 386.38
InChI Key: CVCNKWKQCVBZIA-UHFFFAOYSA-N
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Description

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide is a complex organic compound that features a pyridazinone core linked to a nitrobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminobenzenesulfonamide and 3-nitrobenzoyl chloride.

    Step 1 - Formation of Pyridazinone Core: The pyridazinone core is synthesized by reacting 4-aminobenzenesulfonamide with 1-methyl-3-oxo-1,6-dihydropyridazine under acidic conditions.

    Step 2 - Coupling Reaction: The intermediate is then coupled with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide typically involves large-scale batch reactions. Key considerations include:

    Reaction Scale-Up: Ensuring consistent mixing and temperature control.

    Purification: Using recrystallization or chromatography to achieve high purity.

    Safety: Managing the handling of potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

1

Properties

IUPAC Name

N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S/c1-20-17(22)10-9-16(18-20)12-5-7-13(8-6-12)19-27(25,26)15-4-2-3-14(11-15)21(23)24/h2-11,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCNKWKQCVBZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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